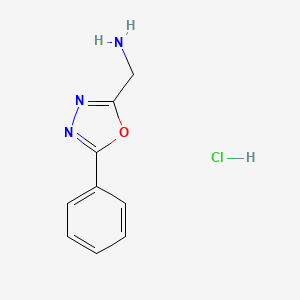

(5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O.ClH/c10-6-8-11-12-9(13-8)7-4-2-1-3-5-7;/h1-5H,6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFFARWJMWVFLIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187931-09-4 | |

| Record name | 1,3,4-Oxadiazole-2-methanamine, 5-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187931-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-phenyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Mechanistic Landscape of (5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine Hydrochloride and its Congeners

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, conferring a broad spectrum of pharmacological activities upon its derivatives. This technical guide provides an in-depth exploration of the potential mechanisms of action for (5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride, a representative member of this versatile class of compounds. While specific mechanistic data for this exact molecule is emerging, this document synthesizes the extensive body of research on analogous structures to illuminate the core principles governing their biological effects. We will delve into the diverse molecular targets and signaling pathways modulated by 5-phenyl-1,3,4-oxadiazole derivatives, with a focus on enzyme inhibition, receptor interaction, and the downstream cellular consequences. This guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on the 1,3,4-oxadiazole core.

Introduction: The 1,3,4-Oxadiazole Scaffold - A Versatile Pharmacophore

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. Its unique electronic and structural properties, including its ability to act as a bioisostere for amide and ester groups, have made it a cornerstone in the design of novel therapeutic agents.[1][2] Derivatives of 1,3,4-oxadiazole have demonstrated a remarkable range of biological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective effects.[3][4][5] The pharmacological profile of a 1,3,4-oxadiazole derivative is largely dictated by the nature of the substituents at the 2- and 5-positions of the heterocyclic ring. In the case of (5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine, the presence of a phenyl group at the 5-position and a methanamine group at the 2-position suggests a number of potential mechanistic avenues to explore.

Elucidating the Mechanism of Action: A Multi-faceted Approach

The mechanism of action for 1,3,4-oxadiazole derivatives is not monolithic; rather, it is a reflection of the diverse molecular targets with which these compounds can interact. Based on extensive research into structurally related analogs, several key mechanistic themes have emerged.

Enzyme Inhibition: A Prevalent Mode of Action

A significant number of 1,3,4-oxadiazole derivatives exert their biological effects through the inhibition of specific enzymes. This inhibitory activity is often the result of the oxadiazole core and its substituents forming key interactions with the enzyme's active site.

-

Kinase Inhibition: Several 1,3,4-oxadiazole derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways implicated in cancer and other diseases. For instance, analogs have been shown to inhibit Epidermal Growth Factor Receptor (EGFR), Src kinase, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[6][7][8] Inhibition of these kinases can disrupt downstream signaling cascades, leading to reduced cell proliferation and survival.

-

Histone Deacetylase (HDAC) Inhibition: Some aminomethyl-1,3,4-oxadiazole derivatives have demonstrated significant activity as HDAC inhibitors.[9][10] HDACs are enzymes that play a crucial role in gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes, making them an attractive target for cancer therapy.

-

Carbonic Anhydrase Inhibition: Certain 1,3,4-oxadiazole derivatives have been shown to inhibit carbonic anhydrases, a family of enzymes involved in various physiological processes, including pH regulation and fluid balance.[3]

-

Cholinesterase and Monoamine Oxidase (MAO) Inhibition: In the context of neurodegenerative diseases, 1,3,4-oxadiazole-based compounds have been investigated as inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidases (MAO-A and MAO-B).[11][12][13] Inhibition of these enzymes can lead to increased levels of key neurotransmitters in the brain, offering a therapeutic strategy for conditions like Alzheimer's disease and depression.

-

Other Enzyme Targets: The enzymatic targets of 1,3,4-oxadiazoles are diverse and also include matrix metalloproteinases (MMPs), thymidine phosphorylase, and Notum carboxylesterase.[4][14][15][16]

Table 1: Representative Enzyme Inhibition Data for 1,3,4-Oxadiazole Derivatives

| Compound Class | Target Enzyme | IC50 Value | Reference |

| 1,3,4-oxadiazole/chalcone hybrids | EGFR | 0.24–2.35 μM | [8] |

| 1,3,4-oxadiazole/chalcone hybrids | Src Kinase | 0.96–6.24 μM | [8] |

| (R)-2-amino-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl) propanamide | HDAC8 | Not specified | [9] |

| 2-(5-arylidene-2,4-dioxothiazolidin-3-yl)-N-(5-aryl-[1][3][14]oxadiazol-2-yl)-acetamides | Various Cancer Cell Lines | Growth Percentages Reported | [17] |

| N-(3-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide | 5-HT1A Receptor | Ki = 1.52 nM | [18] |

| 1,3,4-oxadiazole derivatives | MAO-A | 0.11–3.46 μM | [11] |

| 1,3,4-oxadiazole derivatives | MAO-B | 0.80–3.08 μM | [11] |

| 1,3,4-oxadiazole derivatives | AChE | 0.83–2.67 μM | [11] |

Receptor Binding and Modulation

Beyond enzyme inhibition, some 1,3,4-oxadiazole derivatives have been shown to interact directly with cellular receptors. A notable example is the binding of certain analogs to the serotonin 5-HT1A receptor, suggesting a potential mechanism for antidepressant activity.[18] This mode of action highlights the ability of the 1,3,4-oxadiazole scaffold to be tailored for specific receptor interactions.

Induction of Apoptosis and Cell Cycle Arrest in Cancer

In the realm of oncology, a primary mechanism of action for many 1,3,4-oxadiazole derivatives is the induction of programmed cell death, or apoptosis, in cancer cells.[14][19] This is often accompanied by the arrest of the cell cycle at specific checkpoints, preventing the uncontrolled proliferation of malignant cells. The pro-apoptotic and cell cycle-arresting effects of these compounds are typically downstream consequences of their interaction with upstream molecular targets, such as kinases or HDACs.

Hypothetical Mechanism of Action for this compound

Based on the structure of (5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine, we can postulate several plausible mechanisms of action. The presence of the aminomethyl group at the 2-position is a key feature found in a number of bioactive 1,3,4-oxadiazole derivatives, including those with HDAC inhibitory activity.[9][10] The phenyl group at the 5-position can engage in hydrophobic and pi-stacking interactions within a target's binding site.

Therefore, it is reasonable to hypothesize that this compound could function as:

-

A Kinase Inhibitor: The overall shape and electronic properties of the molecule may allow it to fit into the ATP-binding pocket of various kinases.

-

An HDAC Inhibitor: The aminomethyl group could potentially chelate the zinc ion in the active site of HDAC enzymes, a common mechanism for HDAC inhibitors.

-

A Neuro-active Agent: Given the documented activity of related compounds on cholinesterases, MAOs, and serotonin receptors, a role in modulating neuronal signaling is also a strong possibility.

The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, leading to an anticancer effect.

Caption: Hypothetical signaling pathways modulated by this compound.

Experimental Protocols for Mechanistic Elucidation

To rigorously determine the mechanism of action of this compound, a systematic experimental approach is required. The following workflow outlines a series of key experiments.

Caption: Experimental workflow for elucidating the mechanism of action.

Step-by-Step Methodologies

4.1.1. Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cells (e.g., cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

4.1.2. Kinase Inhibition Assay (Example: EGFR Kinase Assay)

-

Reaction Setup: In a 96-well plate, add the EGFR enzyme, a specific substrate (e.g., a poly(Glu, Tyr) peptide), and ATP.

-

Inhibitor Addition: Add varying concentrations of this compound to the wells.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and detect the amount of phosphorylated substrate using a specific antibody and a detection reagent (e.g., luminescence-based).

-

Data Analysis: Determine the percentage of kinase inhibition and calculate the IC50 value.

4.1.3. Western Blot Analysis

-

Cell Lysis: Treat cells with the compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., phosphorylated and total forms of kinases, apoptosis markers like cleaved caspase-3) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Conclusion

The 1,3,4-oxadiazole scaffold represents a highly fruitful area of research for the development of new therapeutic agents. While the precise mechanism of action for this compound remains to be definitively elucidated, the extensive literature on its analogs provides a strong foundation for hypothesis-driven investigation. The most probable mechanisms involve the inhibition of key enzymes such as protein kinases and HDACs, or the modulation of specific cellular receptors. The experimental protocols outlined in this guide provide a clear path forward for researchers to unravel the intricate molecular interactions of this promising compound and to unlock its full therapeutic potential.

References

-

Głuch-Lutwin, M., & Gryboś, R. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences, 12(8), 3756. [Link]

-

Verma, A., & Singh, A. (2022). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Molecules, 27(19), 6296. [Link]

-

Yıldırım, S., et al. (2023). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 8(32), 29295–29311. [Link]

-

Zarghi, A., & Arfaei, S. (2011). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Scientia Pharmaceutica, 79(4), 743–777. [Link]

-

Karczmarzyk, Z., et al. (2019). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 24(23), 4337. [Link]

-

Głuch-Lutwin, M. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Postępy Higieny i Medycyny Doświadczalnej, 72, 1142-1154. [Link]

-

Sharma, R., et al. (2015). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research & Reviews: Journal of Chemistry, 4(2). [Link]

-

Kumar, A., et al. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Biointerface Research in Applied Chemistry, 11(5), 13039-13057. [Link]

-

Shah, J., et al. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Catalysts, 13(7), 1083. [Link]

-

Liu, T., et al. (2022). Design, synthesis, and biological evaluation of novel (4-(1,2,4-oxadiazol-5-yl)phenyl)-2-aminoacetamide derivatives as multifunctional agents for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 227, 113973. [Link]

-

Jones, A. M., et al. (2020). 5-Phenyl-1,3,4-oxadiazol-2(3 H)-ones Are Potent Inhibitors of Notum Carboxylesterase Activity Identified by the Optimization of a Crystallographic Fragment Screening Hit. Journal of Medicinal Chemistry, 63(21), 12942–12956. [Link]

-

Khan, I., et al. (2022). Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies. International Journal of Molecular Sciences, 23(21), 13306. [Link]

-

Ahsan, M. J., et al. (2014). Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues. BioMed Research International, 2014, 814984. [Link]

-

Głuch-Lutwin, M. (2018). 1,3,4-Oxadiazole derivatives with activity of focal-adhesion kinase inhibitors. [Link]

-

Ali, B., et al. (2021). 1, 3, 4 oxadiazole derivative attenuates pentylenetetrazole-induced neurodegeneration via modulation of inflammatory and oxidative stress markers. Journal of Inflammation Research, 14, 6027–6043. [Link]

-

Jones, A. M., et al. (2020). 5-Phenyl-1,3,4-oxadiazol-2(3H)-ones are potent inhibitors of Notum carboxylesterase activity identified by the optimization of a crystallographic fragment screening hit. UCL Discovery. [Link]

-

El-Sayed, N. F., et al. (2023). Therapeutic potential of 1,3,4-oxadiazoles as potential lead compounds for the treatment of Alzheimer's disease. RSC Medicinal Chemistry, 14(7), 1279-1292. [Link]

-

Verma, A., & Singh, A. (2022). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Molecules, 27(19), 6296. [Link]

-

Ahsan, M. J., et al. (2017). Synthesis of N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine as antimicrobial and anticancer agents. Medicinal Chemistry Research, 26, 1836-1847. [Link]

-

Shah, M., et al. (2025). Oxadiazoles as multi-target therapeutic agents in Alzheimer's Disease: A review of cholinesterase, MAO, β-Secretase, and Aβ aggregation inhibition. Journal of Saudi Chemical Society, 29, 36. [Link]

-

Al-Ostoot, F. H., et al. (2021). 1,3,4-oxadiazole/chalcone hybrids: Design, synthesis, and inhibition of leukemia cell growth and EGFR, Src, IL-6 and STAT3 activities. Bioorganic Chemistry, 115, 105199. [Link]

-

Lesyk, R., et al. (2023). Synthesis and antitumor activity of 1,3,4-oxadiazole substituted 2-(5-ylidene-2,4-dioxothiazolidin-3-yl)-acetamides. Pharmacia, 70(4), 1017-1025. [Link]

-

Geng, Y., et al. (2020). Synthesis of 1,3,4-oxadiazoles derivatives with antidepressant activity and their binding to the 5-HT1A receptor. RSC Advances, 10(52), 31235-31247. [Link]

-

Kumar, A., et al. (2023). 1,3,4-oxadiazole – a bioactive scaffold for treating major depression-associated cognitive dysfunction. TMR Modern Herbal Medicine, 6(2), 1-13. [Link]

-

Mărgărit, A. C., et al. (2021). Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Molecules, 26(16), 4991. [Link]

Sources

- 1. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | MDPI [mdpi.com]

- 4. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rroij.com [rroij.com]

- 6. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 1,3,4-oxadiazole/chalcone hybrids: Design, synthesis, and inhibition of leukemia cell growth and EGFR, Src, IL-6 and STAT3 activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. One moment, please... [biointerfaceresearch.com]

- 10. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors [mdpi.com]

- 11. Therapeutic potential of 1,3,4-oxadiazoles as potential lead compounds for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. tmrjournals.com [tmrjournals.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 5-Phenyl-1,3,4-oxadiazol-2(3 H)-ones Are Potent Inhibitors of Notum Carboxylesterase Activity Identified by the Optimization of a Crystallographic Fragment Screening Hit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 17. Synthesis and antitumor activity of 1,3,4-oxadiazole substituted 2-(5-ylidene-2,4-dioxothiazolidin-3-yl)-acetamides [pharmacia.pensoft.net]

- 18. Synthesis of 1,3,4-oxadiazoles derivatives with antidepressant activity and their binding to the 5-HT1A receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

Physicochemical Properties of (5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-oxadiazole moiety is a cornerstone in medicinal chemistry and materials science, valued for its favorable metabolic stability, electron-transporting capabilities, and diverse biological activities. This guide provides a comprehensive overview of the physicochemical properties of (5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride, a key intermediate and potential pharmacophore. Due to the limited availability of specific experimental data for the title compound, this guide leverages data from the closely related analogue, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, to provide insightful analysis and predictive understanding. The principles and methodologies discussed are broadly applicable to this class of compounds, offering a robust framework for research and development.

Chemical Structure and Properties

The molecular structure of (5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine comprises a central 1,3,4-oxadiazole ring substituted with a phenyl group at the 5-position and a methanamine group at the 2-position. The hydrochloride salt form enhances the compound's solubility in aqueous media, a critical attribute for many pharmaceutical and biological applications.

Predicted Physicochemical Properties

While experimental data for the title compound is scarce, computational models provide valuable estimates for its key physicochemical parameters.

| Property | Predicted Value | Source |

| Molecular Formula | C₉H₁₀ClN₃O | - |

| Molecular Weight | 211.65 g/mol | - |

| Boiling Point | 325.5 ± 44.0 °C | ChemicalBook[1] |

| Density | 1.217 ± 0.06 g/cm³ | ChemicalBook[1] |

| pKa | 6.21 ± 0.29 | ChemicalBook[1] |

Note: These values are predicted and should be confirmed by experimental analysis.

Synthesis and Characterization

The synthesis of 2-aminomethyl-5-aryl-1,3,4-oxadiazoles typically involves the cyclization of an acyl hydrazide with an amino acid derivative. A common and high-yielding method for a similar compound, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, utilizes a polyphosphoric acid (PPA) mediated condensation route.[2][3]

Synthetic Workflow

Sources

A Comprehensive Guide to the Structure Elucidation of (5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine Hydrochloride

An In-depth Technical Guide

Abstract

The unequivocal structural confirmation of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of modern drug development, ensuring safety, efficacy, and regulatory compliance. This technical guide provides a comprehensive, field-proven methodology for the structure elucidation of (5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride, a heterocyclic amine of significant interest. We move beyond a simple checklist of techniques, instead presenting an integrated analytical workflow where each step logically informs the next. By synthesizing data from mass spectrometry (MS), Fourier-transform infrared (FTIR) spectroscopy, extensive 1D and 2D nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis, we construct an irrefutable body of evidence for the molecule's identity, connectivity, and purity. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust and defensible strategy for the characterization of novel chemical entities.

Introduction: The Analytical Imperative

The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and its role in a wide array of biologically active compounds, including those with antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The subject of this guide, (5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine, combines this key heterocycle with a primary aminomethyl group, creating a versatile building block for further chemical exploration.

The formation of the hydrochloride salt enhances the compound's solubility and stability, a common practice in pharmaceutical development. However, this also necessitates an analytical approach that can confidently characterize the organic cation and its counter-ion. The failure to unambiguously confirm a molecule's structure can lead to misinterpreted biological data, wasted resources, and significant regulatory hurdles. Therefore, a multi-technique, orthogonal approach is not just best practice; it is an absolute requirement.

The Integrated Analytical Workflow: A Strategy of Synergy

The structure elucidation process is not a linear path but a synergistic workflow where different analytical techniques provide complementary pieces of a puzzle. Each method validates the others, building a self-consistent and robust structural proof. Our strategy begins with determining the fundamental molecular formula and identifying key functional groups, then proceeds to map the intricate atomic connectivity, and finally, confirms the overall composition with high-precision methods.

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Molecular Formula Determination

Expertise & Causality: The first critical step is to determine the molecular weight and, more importantly, the exact molecular formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose. Unlike unit-resolution MS, HRMS measures the mass-to-charge ratio (m/z) to four or more decimal places, allowing for the calculation of a unique elemental composition. For a hydrochloride salt, Electrospray Ionization (ESI) in positive ion mode is the ideal choice, as it will gently ionize the molecule, detecting the protonated free base (the cation) while the chloride counter-ion remains in solution.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in methanol or acetonitrile/water (50:50).

-

Instrumentation: Utilize an ESI-TOF (Time-of-Flight) or ESI-Orbitrap mass spectrometer.

-

Ionization Mode: Positive ion mode (+ESI).

-

Analysis: Infuse the sample directly or via LC inlet. Acquire the full scan spectrum.

-

Data Processing: Identify the peak corresponding to the [M+H]⁺ ion of the free base. Use the instrument's software to calculate the elemental composition based on the measured exact mass.

Expected Results & Interpretation

The molecular formula of the free base is C₉H₉N₃O. The expected species in the mass spectrum is the cation, which is simply the free base itself, C₉H₉N₃O, with a charge of +1.

| Parameter | Value | Justification |

| Molecular Formula (Free Base) | C₉H₉N₃O | Based on the proposed structure. |

| Observed Species | [M]⁺ | The amine is already protonated as a salt, but ESI will detect this cation. |

| Theoretical Exact Mass | 175.0746 u | Calculated for C₉H₉N₃O. |

| Expected m/z | 175.0746 | A measured mass within ±5 ppm of this value confirms the molecular formula.[3] |

FTIR Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: FTIR provides a rapid and reliable confirmation of the key functional groups present in the molecule. It is an excellent orthogonal technique to NMR and MS. For this specific compound, we are looking for the characteristic vibrations of the ammonium salt, the aromatic ring, and the 1,3,4-oxadiazole core. The presence of a broad, strong absorption in the 2800-3200 cm⁻¹ range is a classic indicator of an amine salt, immediately validating the "hydrochloride" aspect of the structure.

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount of the dry powder directly onto the ATR (Attenuated Total Reflectance) crystal.

-

Data Acquisition: Record the spectrum, typically from 4000 to 500 cm⁻¹.

-

Background Correction: Perform a background scan of the clean ATR crystal before the sample measurement.

Expected Vibrational Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| Ammonium (R-NH₃⁺) | 3200 - 2800 (broad, strong) | N-H Stretch |

| Ammonium (R-NH₃⁺) | ~1600 - 1500 | N-H Bend |

| Aromatic C-H | 3100 - 3000 | C-H Stretch |

| Oxadiazole C=N | ~1610 - 1550 | C=N Stretch[4][5] |

| Aromatic C=C | ~1580 - 1450 | C=C Ring Stretch |

| Oxadiazole C-O-C | ~1050 - 1010 | Asymmetric Stretch[4] |

NMR Spectroscopy: The Definitive Connectivity Map

Expertise & Causality: NMR is the most powerful technique for elucidating the precise structure of an organic molecule in solution. ¹H NMR reveals the number and environment of different protons, while ¹³C NMR does the same for the carbon skeleton. The true power, however, comes from 2D NMR experiments like HSQC and HMBC, which act as a molecular GPS, definitively connecting atoms to each other.

Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is an excellent choice for hydrochloride salts as it solubilizes them well and its residual water peak does not interfere with most signals.

-

Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[6]

-

Experiments: Acquire ¹H, ¹³C, HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) spectra.

¹H and ¹³C NMR Interpretation

The ¹H NMR spectrum will provide information on the number of protons and their neighboring protons (through splitting), while the ¹³C NMR will confirm the number of unique carbon atoms.

Expected ¹H NMR Data (400 MHz, DMSO-d₆)

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Phenyl H | ~8.0 - 7.5 | Multiplet (m) | 5H | Protons on the phenyl ring.[3][7] |

| Methylene H | ~4.1 | Singlet (s) | 2H | -CH₂- protons.[7] |

| Amine H | Broad singlet | 3H | -NH₃⁺ protons. |

Expected ¹³C NMR Data (101 MHz, DMSO-d₆)

| Signal | Chemical Shift (δ, ppm) | Assignment |

| Oxadiazole C | ~165 | C2 or C5 of oxadiazole.[6][8] |

| Oxadiazole C | ~163 | C2 or C5 of oxadiazole.[6][8] |

| Phenyl C | ~120 - 135 | 4 distinct aromatic carbons.[8] |

| Methylene C | ~50 | -CH₂- carbon.[7][8] |

2D NMR: Assembling the Puzzle

HSQC and HMBC experiments are non-negotiable for trustworthy structure confirmation.

-

HSQC: This experiment creates a correlation spot for every proton that is directly bonded to a carbon. It allows for the unambiguous assignment of the ~4.1 ppm proton signal to the ~50 ppm carbon signal.

-

HMBC: This is the key to proving the connectivity of the different fragments. It shows correlations between protons and carbons that are 2 or 3 bonds away.

Caption: Key HMBC correlations confirming connectivity.

Trustworthiness Check:

-

Phenyl to Oxadiazole: A crucial HMBC correlation will be observed between the ortho-protons of the phenyl ring (~8.0 ppm) and the C5 carbon of the oxadiazole ring (~163-165 ppm). This proves the phenyl ring is attached at position 5.

-

Methylene to Oxadiazole: An equally critical correlation will exist between the methylene protons (~4.1 ppm) and the C2 carbon of the oxadiazole ring (~163-165 ppm). This confirms the aminomethyl group is at position 2.

Definitive Confirmation Methods

Expertise & Causality: While the combination of HRMS and comprehensive NMR provides an extremely high degree of confidence, elemental analysis serves as a final, independent confirmation of the bulk sample's elemental composition, including the chloride counter-ion which is invisible to positive-mode ESI-MS and standard NMR. For absolute proof, single-crystal X-ray diffraction, if obtainable, provides an unparalleled 3D image of the molecule.

Elemental Analysis (CHN)

This technique combusts the sample to determine the mass percentages of Carbon, Hydrogen, and Nitrogen. The results must align with the theoretical values for the proposed hydrochloride salt formula, C₉H₁₀ClN₃O.

| Element | Theoretical % | Acceptable Range |

| Carbon (C) | 51.07% | 50.67% - 51.47% |

| Hydrogen (H) | 4.76% | 4.36% - 5.16% |

| Nitrogen (N) | 19.85% | 19.45% - 20.25% |

A result where the experimental percentages fall within ±0.4% of the theoretical values is considered a successful confirmation.[3]

Single-Crystal X-ray Diffraction

If a high-quality single crystal of the compound can be grown, X-ray diffraction is the "gold standard" for structure elucidation.[4][9] It provides:

-

Unambiguous confirmation of atomic connectivity.

-

Precise bond lengths and angles.

-

Information on the 3D packing of molecules in the crystal lattice.

-

Direct visualization of the interaction between the ammonium cation and the chloride anion.

Conclusion: A Unified Structural Verdict

The structure of this compound is confirmed through a logical and synergistic application of modern analytical techniques. High-resolution mass spectrometry establishes the exact molecular formula of the organic cation. FTIR spectroscopy provides a quick and clear fingerprint of the essential functional groups, notably confirming the presence of the ammonium salt. Finally, a full suite of 1D and 2D NMR experiments meticulously maps the atomic framework, with key HMBC correlations providing irrefutable proof of the phenyl-oxadiazole and methylene-oxadiazole linkages. This comprehensive spectroscopic dataset, validated by elemental analysis, constitutes a complete and defensible characterization package essential for any research or development endeavor.

References

-

Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. [Link]

-

1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Hindawi. [Link]

-

Novel Series of 1,3,4- Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity. Journal of Molecular Structure. [Link]

-

5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent. PLOS ONE. [Link]

-

Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. CrystEngComm. [Link]

-

1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. ResearchGate. [Link]

-

Theoretical Spectroscopic Study for a Series of 1,3,4-Oxadiazole Derivatives. ResearchGate. [Link]

-

Synthesis, X-ray Crystal Structures and Optical Properties of Novel Substituted Pyrazoly 1,3,4-oxadiazole Derivatives. PubMed. [Link]

-

13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. ResearchGate. [Link]

-

1H and 13C NMR characterization of 1,3,4-oxadiazole derivatives. ResearchGate. [Link]

-

Analytical Methods. RSC Publishing. [Link]

-

GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. ResearchGate. [Link]

-

1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Semantic Scholar. [Link]

-

GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. Research Square. [Link]

-

Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. [Link]

-

1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. ResearchGate. [Link]

-

Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using. Indian Journal of Pharmaceutical Sciences. [Link]

-

1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine. MDPI. [Link]

-

(1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies. National Institutes of Health. [Link]

-

Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. [Link]

-

Spectral and Biological Investigation of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol. ResearchGate. [Link]

-

Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group. MDPI. [Link]

-

Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub. [Link]

-

Synthesis and nonlinear optical characterization of new 1,3,4-oxadiazoles. Indian Academy of Sciences. [Link]

-

Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine. Oxford Academic. [Link]

-

Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. National Institutes of Health. [Link]

-

Analytical Chemistry 1956 Vol.28 no.4. ACS Publications. [Link]

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. journalspub.com [journalspub.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00944K [pubs.rsc.org]

- 5. ijari.org [ijari.org]

- 6. One moment, please... [nanobioletters.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, X-ray crystal structures and optical properties of novel substituted pyrazoly 1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to the Biological Activity of 1,3,4-Oxadiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole nucleus, a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have made it a cornerstone in the design of novel therapeutic agents.[1][2] This in-depth technical guide provides a comprehensive overview of the diverse biological activities of 1,3,4-oxadiazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into the synthetic strategies, mechanisms of action, and the experimental validation of these promising compounds, offering insights for researchers and drug development professionals.

The 1,3,4-Oxadiazole Core: Physicochemical Properties and Synthetic Avenues

The 1,3,4-oxadiazole ring is a bioisostere for carboxylic acids, esters, and amides, which allows for the modulation of physicochemical properties such as lipophilicity and metabolic stability.[2] Derivatives of 1,3,4-oxadiazole generally exhibit good thermal and chemical stability. The solubility of these compounds is largely dictated by the nature of the substituents at the 2 and 5-positions. While the parent 1,3,4-oxadiazole is a liquid, aryl substitutions significantly increase the melting and boiling points.[3]

The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is typically achieved through the cyclization of diacylhydrazines or by the oxidative cyclization of acylhydrazones. A common and versatile method involves the reaction of an aroyl hydrazide with a carboxylic acid or its derivative, often in the presence of a dehydrating agent like phosphoryl chloride or through the use of coupling agents.

Representative Synthetic Workflow:

Below is a generalized workflow for the synthesis of 2,5-disubstituted-1,3,4-oxadiazole derivatives.

Caption: Generalized workflow for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.

Anticancer Activity: Targeting the Engines of Malignancy

1,3,4-Oxadiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting a range of mechanisms that disrupt tumor growth and proliferation.[4][5][6][7][8] Their antiproliferative effects are often attributed to the inhibition of key enzymes and growth factors involved in cancer progression.[4][6][9]

Mechanism of Action: Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

One of the critical pathways in tumor growth and metastasis is angiogenesis, the formation of new blood vessels.[10] Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are key players in this process.[10] Several 1,3,4-oxadiazole derivatives have been identified as potent inhibitors of VEGFR-2's tyrosine kinase domain, thereby blocking the downstream signaling cascade that leads to endothelial cell proliferation and migration.[11]

Caption: Inhibition of VEGFR-2 signaling by 1,3,4-oxadiazole derivatives.

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of 1,3,4-oxadiazole derivatives is often quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Diphenylamine-1,3,4-oxadiazoles | HT29 (Colon) | 1.3 - 2.0 | [6] |

| Pyrazole-1,3,4-oxadiazole | N/A | 15.54 | [6] |

| 1,3,4-Thiadiazole Derivatives | MCF-7 (Breast) | 49.6 | [12] |

| 1,3,4-Thiadiazole Derivatives | MDA-MB-231 (Breast) | 53.4 | [12] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 1,3,4-oxadiazole derivatives and a vehicle control. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent to each well.

-

Incubation: Incubate the plate for 2 to 4 hours, or until a purple precipitate is visible.

-

Formazan Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Antimicrobial Activity: A New Frontier Against Drug Resistance

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. 1,3,4-oxadiazole derivatives have shown promising activity against a broad spectrum of bacteria and fungi.[4][13][14][15]

Mechanism of Action: Inhibition of DNA Gyrase

DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[14] Certain 1,3,4-oxadiazole derivatives have been shown to inhibit DNA gyrase, leading to the disruption of DNA synthesis and ultimately bacterial cell death.[14]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial potency of these compounds is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| 1,3,4-Oxadiazole Derivatives | Staphylococcus aureus | 4 - 32 | [13] |

| 1,3,4-Oxadiazole-based Compounds | Staphylococcus aureus | 4 - 16 | [16] |

| Oxadiazole Derivatives | Various Bacteria & Fungi | 12 - 37 | [17] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium.

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Serial Dilutions: Prepare two-fold serial dilutions of the 1,3,4-oxadiazole derivative in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a hallmark of numerous diseases, including arthritis and cardiovascular disorders. 1,3,4-oxadiazole derivatives have demonstrated potent anti-inflammatory properties, often through the inhibition of key inflammatory enzymes.[2][3]

Mechanism of Action: Inhibition of Cyclooxygenase-2 (COX-2)

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[2][18] There are two main isoforms, COX-1 (constitutively expressed and involved in physiological functions) and COX-2 (inducible at sites of inflammation). Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.[2] Several 1,3,4-oxadiazole derivatives have been identified as selective COX-2 inhibitors.[1][19][20]

Caption: Inhibition of the COX-2 pathway by 1,3,4-oxadiazole derivatives.

Quantitative Data: In Vitro COX-2 Inhibition

The inhibitory activity of 1,3,4-oxadiazole derivatives against COX-2 is expressed as IC50 values.

| Compound Class | COX-2 IC50 (µM) | Reference |

| 2,5-Diaryl-1,3,4-oxadiazoles | 0.48 - 0.89 | [1][19] |

| Pyrazole-1,3,4-oxadiazoles | 0.31 | [20] |

| 1,3,4-Oxadiazole derivatives | 0.04 - 0.14 | [2] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the anti-inflammatory activity of new compounds.[21][22][23][24]

Principle: Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimatize rats to the laboratory conditions for a sufficient period before the experiment.

-

Compound Administration: Administer the 1,3,4-oxadiazole derivative or a vehicle control to the animals via an appropriate route (e.g., oral gavage). A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

-

Induction of Edema: After a specific time (e.g., 60 minutes) post-compound administration, inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group at each time point.

Conclusion and Future Perspectives

The 1,3,4-oxadiazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents with a wide range of biological activities. The versatility of its synthesis and the ability to readily modify its structure at the 2 and 5-positions allow for the fine-tuning of its pharmacological properties. The promising anticancer, antimicrobial, and anti-inflammatory activities highlighted in this guide underscore the importance of continued research in this area. Future efforts should focus on elucidating the detailed mechanisms of action of these derivatives, optimizing their pharmacokinetic profiles, and advancing the most promising candidates into preclinical and clinical development. The exploration of novel hybrid molecules incorporating the 1,3,4-oxadiazole nucleus with other pharmacophores also holds significant potential for the development of next-generation therapeutics.

References

-

Biointerface Research in Applied Chemistry. (2021, October 21). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Retrieved from [Link]

-

PMC. (n.d.). Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2,5-disubstituted-1,3,4-oxadiazole. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022, November 1). Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies. Retrieved from [Link]

-

ACS Publications. (2023, July 31). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. Retrieved from [Link]

-

PMC. (n.d.). Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021, August 24). In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 2,5-Diaryl-1,3,4-oxadiazoles as selective COX-2 inhibitors and anti-inflammatory agents. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (2021, October 21). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Retrieved from [Link]

-

PMC. (n.d.). Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages. Retrieved from [Link]

-

ResearchGate. (n.d.). 2,5-Diaryl-1,3,4-oxadiazoles as selective COX-2 inhibitors and anti-inflammatory agents. Retrieved from [Link]

-

PubMed. (2014, June 10). Design and synthesis of novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles as selective COX-2 inhibitors with potent anti-inflammatory activity. Retrieved from [Link]

-

ResearchGate. (n.d.). ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. Retrieved from [Link]

-

PMC. (2018, December 18). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Retrieved from [Link]

-

PMC. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review. Retrieved from [Link]

-

PMC. (n.d.). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013, November 10). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]

-

World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

-

ResearchGate. (n.d.). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Retrieved from [Link]

-

PMC. (n.d.). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. Retrieved from [Link]

-

MDPI. (n.d.). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Retrieved from [Link]

-

ACS Publications. (2023, October 13). Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Evaluation of anti-inflammatory activity in ethanolic extract of Coriandrum sativum L. using carrageenan induced paw oedema in a. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives. Retrieved from [Link]

-

ResearchGate. (2021, May 3). Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Retrieved from [Link]

-

Journal of Drug Delivery and Therapeutics. (2019, July 15). Evaluation of Antimicrobial Profile of Some Novel 1, 3, 4-Oxadiazole Derivatives Followed by Molecular Docking Against 3G7E Bacterial DNA Gyrase. Retrieved from [Link]

-

Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Retrieved from [Link]

-

MDPI. (n.d.). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Retrieved from [Link]

-

APEC. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

-

MDPI. (2018, December 18). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Retrieved from [Link]

-

MDPI. (2022, November 9). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Retrieved from [Link]

-

The Journal of Phytopharmacology. (n.d.). Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. Retrieved from [Link]

-

bioMérieux. (2025, February 5). ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

-

Semantic Scholar. (2014, April 6). Research Article 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Retrieved from [Link]

-

PMC. (2022, March 10). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Retrieved from [Link]

-

ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. Retrieved from [Link]

Sources

- 1. 2,5-Diaryl-1,3,4-oxadiazoles as selective COX-2 inhibitors and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. One moment, please... [biointerfaceresearch.com]

- 7. woah.org [woah.org]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. jddtonline.info [jddtonline.info]

- 18. In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Design and synthesis of novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles as selective COX-2 inhibitors with potent anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 22. derpharmachemica.com [derpharmachemica.com]

- 23. inotiv.com [inotiv.com]

- 24. phytopharmajournal.com [phytopharmajournal.com]

The Versatile Scaffold: A Technical Guide to the Therapeutic Applications of 5-Phenyl-1,3,4-Oxadiazole Compounds

Introduction: The Privileged 1,3,4-Oxadiazole Core

The 1,3,4-oxadiazole ring is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide array of pharmacological activities.[1][2][3] This versatile nucleus, characterized by the presence of one oxygen and two nitrogen atoms, serves as a privileged structure in the design of novel therapeutic agents.[4][5] Its derivatives have demonstrated a broad spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] The unique electronic and structural features of the 1,3,4-oxadiazole ring contribute to its ability to interact with various biological targets, making it a cornerstone in modern drug discovery.[3][6] This guide provides an in-depth technical overview of the therapeutic potential of 5-phenyl-1,3,4-oxadiazole compounds, focusing on their synthesis, mechanisms of action, and the experimental methodologies used for their evaluation.

I. Synthetic Strategies for 5-Phenyl-1,3,4-Oxadiazole Derivatives

The synthesis of 5-phenyl-1,3,4-oxadiazole derivatives typically involves the cyclization of a key intermediate, an acylhydrazone, which is formed from the condensation of an aromatic aldehyde with a hydrazide.[4][7] A common and effective method involves the oxidative cyclization of these hydrazones.

Experimental Protocol: Synthesis via Oxidative Cyclization

This protocol outlines a general procedure for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.[3]

-

Step 1: Formation of Hydrazide. Substituted aromatic acids are converted to their corresponding ethyl esters via Fischer esterification. These esters are then reacted with hydrazine hydrate in ethanol to yield the hydrazide derivative.[4]

-

Step 2: Formation of Acylhydrazone. The synthesized hydrazide is then reacted with an appropriate aldehyde in an ethanol-water solution.

-

Step 3: Oxidative Cyclization. The resulting acylhydrazone undergoes oxidative cyclization to form the 1,3,4-oxadiazole ring. This can be achieved using various reagents, with sodium bisulfate being a common choice, and can be performed under conventional heating or microwave irradiation to yield the final 2,5-disubstituted-1,3,4-oxadiazole.[3]

-

Step 4: Characterization. The final product is then purified and characterized using techniques such as IR, NMR, and mass spectrometry to confirm its structure.[3][4]

Caption: General synthetic workflow for 5-phenyl-1,3,4-oxadiazole derivatives.

II. Anticancer Applications: Targeting the Hallmarks of Malignancy

Derivatives of 1,3,4-oxadiazole have emerged as a significant class of compounds with potent anticancer activity.[8][9][10] Their mechanisms of action are diverse and target various hallmarks of cancer, including sustained proliferative signaling, evasion of apoptosis, and angiogenesis.[11][12]

A. Mechanism of Action: A Multi-pronged Attack

The anticancer effects of 5-phenyl-1,3,4-oxadiazole compounds are attributed to their ability to interact with a range of biological targets.[11][12]

-

Enzyme Inhibition: A primary mechanism is the inhibition of key enzymes involved in cancer progression. This includes histone deacetylases (HDACs), with some derivatives showing potent HDAC8 inhibitory activity.[8][9] Other targeted enzymes include epidermal growth factor receptor (EGFR) and telomerase.[8][11]

-

Induction of Apoptosis: Many 1,3,4-oxadiazole derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells.[2][13] This is often mediated through the intrinsic mitochondrial pathway and involves the activation of caspases.[13]

-

Cell Cycle Arrest: These compounds can also halt the cell cycle at various phases, such as the G0/G1 phase, thereby preventing cancer cell proliferation.[13]

-

Inhibition of Signaling Pathways: The NF-κB signaling pathway, which is crucial for cancer cell survival and proliferation, has been identified as a target for some 1,3,4-oxadiazole derivatives.[10]

Caption: Mechanisms of anticancer activity of 5-phenyl-1,3,4-oxadiazole derivatives.

B. Experimental Evaluation of Anticancer Activity

A battery of in vitro assays is employed to assess the anticancer potential of these compounds.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[2][14]

Protocol:

-

Cell Seeding: Cancer cell lines (e.g., A549, HeLa, Hep-2) are seeded in a 96-well plate at a density of 5 x 104 cells/well and incubated for 24 hours.[2]

-

Compound Treatment: The cells are then treated with various concentrations of the 5-phenyl-1,3,4-oxadiazole derivatives and incubated for a further 24-72 hours.[2]

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution (1 mg/mL) is added to each well, followed by a 4-hour incubation at 37°C.[2]

-

Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.[14]

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[1][15]

Protocol:

-

Cell Treatment: Cells are treated with the test compounds at their IC50 concentrations for 24 hours.[1]

-

Cell Harvesting and Staining: Both floating and adherent cells are collected, washed with PBS, and then resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.[15]

-

Incubation: The cells are incubated in the dark for 15 minutes at room temperature.[16]

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.[15]

C. Quantitative Data: Anticancer Activity of Selected Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 4h | A549 (Lung) | <0.14 | [13] |

| 4i | A549 (Lung) | 1.59 | [13] |

| 4l | A549 (Lung) | 1.80 | [13] |

| 4g | C6 (Glioma) | 8.16 | [13] |

| 4h | C6 (Glioma) | 13.04 | [13] |

| Cisplatin (Standard) | A549 (Lung) | 4.98 | [13] |

III. Antimicrobial Applications: Combating Drug Resistance

The emergence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents.[5][15] 1,3,4-oxadiazole derivatives have demonstrated significant activity against a range of bacteria and fungi.[1][17]

A. Mechanism of Action

The precise antimicrobial mechanisms are still under investigation, but it is believed that these compounds may interfere with essential microbial enzymes or disrupt cell wall synthesis.[15]

B. Experimental Evaluation of Antimicrobial Activity

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.[18][19]

Protocol:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The 1,3,4-oxadiazole compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria).[18][19]

-

Inoculation: Each well is inoculated with the microbial suspension.[18]

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[18]

C. Quantitative Data: Antimicrobial Activity

| Bacterial Strain | MIC (µg/mL) of select derivatives |

| Staphylococcus aureus | 64–256 |

| Escherichia coli | 64–256 |

| Pseudomonas aeruginosa | 64–256 |

| Candida albicans | 64–256 |

Note: Data represents a range of reported MIC values for various 1,3,4-oxadiazole derivatives.[2]

IV. Anti-inflammatory Applications: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to numerous diseases. 1,3,4-oxadiazole derivatives have shown promising anti-inflammatory properties.[1][19][20]

A. Mechanism of Action

The anti-inflammatory effects are thought to be mediated through the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX), particularly COX-2.[2]

B. Experimental Evaluation of Anti-inflammatory Activity

This is a classic in vivo model for assessing acute inflammation.[3][4][17]

Protocol:

-

Animal Dosing: Rats are administered the test compound or a standard anti-inflammatory drug (e.g., indomethacin) intraperitoneally.[4]

-

Induction of Edema: After a set time (e.g., 30 minutes), a 1% carrageenan solution is injected into the sub-plantar region of the rat's hind paw to induce inflammation.[3][4]

-

Measurement of Paw Volume: The paw volume is measured at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[4]

-

Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

V. Anticonvulsant Applications: Quelling Neuronal Hyperexcitability

Epilepsy is a neurological disorder characterized by recurrent seizures. Several 1,3,4-oxadiazole derivatives have demonstrated potent anticonvulsant activity.[14][21][22]

A. Mechanism of Action

The anticonvulsant activity of these compounds is often linked to their interaction with the GABAergic system, specifically by potentiating the effects of the inhibitory neurotransmitter GABA at the GABAA receptor.[14][23]

B. Experimental Evaluation of Anticonvulsant Activity

This model is used to identify compounds effective against generalized tonic-clonic seizures.[8][20][24]

Protocol:

-

Animal Dosing: Mice or rats are administered the test compound or a standard anticonvulsant drug (e.g., phenytoin).[20]

-

Induction of Seizure: A maximal electrical stimulus is delivered through corneal electrodes to induce a seizure.[24]

-

Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the abolition of this phase.[20][24]

This model is used to identify compounds that can raise the seizure threshold.[10][23][25]

Protocol:

-

Animal Dosing: Animals are pre-treated with the test compound.

-

Induction of Seizure: A convulsant dose of pentylenetetrazole (PTZ) is administered subcutaneously.[10][23]

-

Observation: The animals are observed for the onset of clonic seizures. The ability of the test compound to prevent or delay the onset of seizures is recorded.[10]

Caption: Integrated workflow for the preclinical screening of 5-phenyl-1,3,4-oxadiazole derivatives.

VI. Conclusion and Future Perspectives

The 5-phenyl-1,3,4-oxadiazole scaffold is undeniably a cornerstone in the development of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, with significant potential in oncology, infectious diseases, inflammation, and neurology. The continued exploration of structure-activity relationships, coupled with the application of advanced screening methodologies, will undoubtedly lead to the discovery of new and more potent drug candidates based on this versatile heterocyclic core. Further research focusing on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds will be crucial for their successful translation into clinical practice.

References

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. [Link]

-

1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (n.d.). NIH. [Link]

-

Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (n.d.). ACS Omega. [Link]

-

1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. (2021). Biointerface Research in Applied Chemistry. [Link]

-

Latest Update on Pharmacological Activities of 1,3,4-Oxadiazole Derivatives. (n.d.). Cell Science and Therapy. [Link]

-

An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (n.d.). Molecules. [Link]

-

A Review on Anticancer Activity of 1, 3, 4-oxadiazole. (n.d.). Neliti. [Link]

-

1,3,4-Oxadiazole as an Anticancer Agent. (n.d.). IJFMR. [Link]

-

Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). Journal of Chemical Health Risks. [Link]

-

Determination Of Antimicrobial Activity Of Some BIS- 1,3,4-Oxadiazoles. (n.d.). IOSR Journal. [Link]

-

Design, Synthesis, Toxicity Estimation and Molecular Docking Studies of N-(furan-2-yl)-1-(5-substituted) phenyl-1,3,4-oxadiazol-2-yl) methanimine as Antitubercular Agents. (n.d.). PMC - PubMed Central. [Link]

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021). PubMed. [Link]

-

Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. (2023). NIH. [Link]

-

Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018). PMC - NIH. [Link]

-

Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. (2024). Thieme Connect. [Link]

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (n.d.). MDPI. [Link]

-

Apoptosis Protocols. (n.d.). USF Health. [Link]

-

Synthesis of 1,3,4-oxadiazole derivatives with anticonvulsant activity and their binding to the GABAA receptor. (2020). PubMed. [Link]

-

Anti-inflammatory activity of new 1,3,4-oxadiazole derivatives. (2021). ThaiScience. [Link]

-

Synthesis, Pharmacological Activities, Structure-activity Relationship of 1,3,4-Oxadiazole-Piperazine Conjugates: A Review. (n.d.). ResearchGate. [Link]

-

Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function. (2023). ACS Publications. [Link]

-

1,3,4-Oxadiazole-Containing Histone Deacetylase Inhibitors: Anticancer Activities in Cancer Cells. (n.d.). ResearchGate. [Link]

-

Anticancer and cytotoxicity activity assay was performed by MTT assay.... (n.d.). ResearchGate. [Link]

-

ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. (n.d.). ijmspr.com. [Link]

-

(PDF) Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2025). ResearchGate. [Link]

-

New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. (n.d.). MDPI. [Link]

-

Synthesis, in silico Studies, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. (n.d.). Semantic Scholar. [Link]

-

Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. (n.d.). NIH. [Link]

-

Recent progress of 1,3,4-oxadiazoles as anticonvulsants: Future horizons. (n.d.). PubMed. [Link]

-

Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. (n.d.). PMC. [Link]

-

Maximal Electroshock Seizure (MES) Test (mouse, rat). (n.d.). PANAChE Database - NIH. [Link]

-

(PDF) Pentylenetetrazole (PTZ)-induced Convulsion Assay to Determine GABAergic Defects in Caenorhabditis elegans. (2018). ResearchGate. [Link]

-

Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6). (n.d.). PMC - NIH. [Link]

-

Determination of MIC by Broth Dilution Method. (2017). YouTube. [Link]

-

(PDF) The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. (2025). ResearchGate. [Link]

-

In Vitro and in Vivo Antidiabetics Study of New Oxadiazole Derivatives Along with Molecular Docking Study. (n.d.). Taylor & Francis Online. [Link]

-

Pentylenetetrazol (PTZ) kindling model of epilepsy. (n.d.). PubMed. [Link]

-

Preclinical Experimental Screening Models For The Assessment Of Anti Cancer Drugs. (n.d.). Journal of Cardiovascular Disease Research. [Link]

-

1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (n.d.). Hindawi. [Link]

-

EGFR Assays & Drug Discovery Services. (n.d.). Reaction Biology. [Link]

-

Charting the NF-kB Pathway Interactome Map. (n.d.). PLOS. [Link]

-

Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. (n.d.). Creative Diagnostics. [Link]

-

Evaluation of anti-inflammatory activity in ethanolic extract of Coriandrum sativum L. using carrageenan induced paw oedema in a. (n.d.). Der Pharma Chemica. [Link]

-

NF-κB signaling pathway in cancer stem cells. The top of the diagram.... (n.d.). ResearchGate. [Link]

-

broth microdilution assays: Topics by Science.gov. (n.d.). Science.gov. [Link]

-

Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. [Link]

-